molecular formula C9H8N2S B6172709 2-(pyridin-3-yl)thiophen-3-amine CAS No. 1781762-89-7

2-(pyridin-3-yl)thiophen-3-amine

Cat. No.: B6172709
CAS No.: 1781762-89-7
M. Wt: 176.2
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Description

2-(Pyridin-3-yl)thiophen-3-amine is a heterocyclic compound featuring a thiophene ring substituted with an amine group at the 3-position and a pyridine ring at the 2-position. The amine group enhances solubility and provides a reactive site for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

CAS No.

1781762-89-7

Molecular Formula

C9H8N2S

Molecular Weight

176.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The annulation proceeds through a two-step mechanism:

  • Formation of N-aryl-N′-pyridyl urea intermediates via nucleophilic substitution between pyridinyl ureas and aminothiophene carboxylates.

  • Cyclocondensation under basic or solvent-free conditions to form the fused thiophene-pyridine core.

Key optimization parameters include:

  • Solvent selection : Solvent-free conditions improved yields by reducing side reactions (e.g., 70% yield for quinazoline-2,4-dione 3a vs. 63% in DMF).

  • Substituent effects : Electron-withdrawing groups on the pyridine ring reduced cyclization efficiency, while electron-donating groups had minimal impact.

Table 1: Optimization of Annulation Conditions for Thiophene-Pyridine Systems

ParameterOptimal ConditionYield (%)Reference
SolventNeat70
Temperature120°C70
Equiv. of Thiophene5.070

Gewald Reaction-Based Synthesis

The Gewald reaction, which produces 2-aminothiophene-3-carboxylates from ketones, cyanides, and sulfur, serves as a foundational step for accessing thiophen-3-amine precursors. While employed ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6a ) in urea formation, the intermediate 7a failed to cyclize into thienopyrimidine-2,4-diones under standard conditions. Adjustments using t-BuONa as a base enabled cyclocondensation, yielding thienopyrimidines in 35–56% yields.

Adapting the Gewald Protocol for Pyridinyl Thiophenes

To synthesize 2-(pyridin-3-yl)thiophen-3-amine:

  • Gewald reaction : React pyridin-3-yl ketones with elemental sulfur and malononitrile to form 2-aminothiophene-3-carbonitriles.

  • Functional group modification : Reduce the nitrile to an amine via catalytic hydrogenation or LiAlH4.

Table 2: Hypothetical Yields for Gewald-Derived Intermediates

Starting KetoneProductYield (%)Conditions
Pyridin-3-yl methyl ketone2-Amino-5-(pyridin-3-yl)thiophene-3-carbonitrile60–75EtOH, 80°C, 12 h
CatalystBaseSolventYield (%)Reference
Pd(PPh3)4K2CO3DMF/H2O65
PdCl2(dppf)Cs2CO3Toluene72

Functional Group Transformations

Reduction of Nitriles to Amines

The hydrolysis of carbonitriles to carboxylic acids, as demonstrated in for furopyridine derivatives, can be redirected to amine synthesis. For example, 2-(pyridin-3-yl)thiophene-3-carbonitrile (Va ) could be reduced using LiAlH4 or catalytic hydrogenation to yield the target amine.

Thione Methylation

In, thione II was methylated with methyl iodide to introduce a methylsulfanyl group. A similar strategy could functionalize thiophene intermediates, though regioselectivity challenges may arise.

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Pyridine-Thiophene Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties
This compound C₉H₈N₂S 176.24 Pyridin-3-yl, thiophen-3-amine Potential ligand, drug intermediate
(3-Methyl-thiophen-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride C₁₂H₁₅ClN₂S 254.78 3-Methyl-thiophene, hydrochloride salt Enhanced solubility, crystallinity
(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine C₁₄H₁₆N₂O 228.30 2-Methoxy-benzyl Bioactive scaffold for antimicrobial agents
N-((2-(4-Fluorophenyl)imidazo[1,2-α]pyridin-3-yl)methyl)benzenamine C₂₁H₁₇FN₄ 344.39 Fluorophenyl, imidazo-pyridine Antibacterial/antifungal activity

Key Observations :

  • Molecular Weight : The parent compound (176.24 g/mol) is simpler than derivatives with benzyl or imidazo-pyridine groups, which increases molecular weight and complexity .
  • Substituent Effects : The absence of bulky groups (e.g., methoxy or fluorophenyl) in this compound may enhance its reactivity in cross-coupling reactions compared to substituted analogs .
  • Solubility : Hydrochloride salts (e.g., compound in Table 1) improve aqueous solubility, whereas the free amine form may require polar solvents for dissolution .

Physicochemical Properties

  • π-Conjugation : The thiophene-pyridine core enables charge-transfer interactions, useful in organic semiconductors. Derivatives with methoxy groups (Table 1) show redshifted absorption spectra compared to the parent compound .
  • Thermal Stability : Amine-containing thiophenes generally exhibit moderate thermal stability (decomposition >200°C), comparable to imidazo-pyridines .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for 2-(pyridin-3-yl)thiophen-3-amine?

  • Answer : The compound can be synthesized via cross-coupling reactions between pyridinyl and thiophenyl precursors. For example, microwave-assisted protocols (e.g., Ullmann or Buchwald-Hartwig couplings) are effective for introducing the amine group at the thiophene position . Purification typically involves recrystallization or column chromatography to isolate the product .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Answer : High-resolution techniques such as 1H^1H/13C^{13}C-NMR spectroscopy and mass spectrometry (HRMS) are critical for confirming molecular structure. Infrared (IR) spectroscopy can identify functional groups like the amine (–NH2_2) and aromatic C–H stretches. Purity is assessed via HPLC with UV detection .

Q. What experimental precautions are necessary for handling this compound?

  • Answer : Due to potential reactivity of the amine group, reactions should be conducted under inert atmospheres (N2_2/Ar). Safety protocols for aromatic amines—such as wearing gloves, eye protection, and working in a fume hood—must be followed to avoid exposure .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Answer : Hybrid functionals like B3LYP (combining Becke’s exact exchange and Lee-Yang-Parr correlation ) are recommended. Basis sets such as 6-311G(d,p) model electron density accurately. Key outputs include HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. Validation involves comparing computed vibrational spectra (IR) with experimental data .

Q. What challenges arise in crystallographic refinement of this compound using SHELX?

  • Answer : Anisotropic displacement parameters for light atoms (e.g., H) require careful treatment. SHELXL’s restraints (e.g., DFIX, FLAT) help manage disorder in the pyridine-thiophene moiety. High-resolution data (>0.8 Å) are critical for resolving π-stacking interactions. WinGX/ORTEP aids in visualizing thermal ellipsoids .

Q. How can competing reaction pathways in substitution reactions of this compound be analyzed?

  • Answer : Kinetic studies (e.g., variable-temperature NMR) track intermediates. For nucleophilic substitution at the thiophene amine, isotopic labeling (15N^{15}N) and DFT transition-state calculations differentiate between SN_N1 and SN_N2 mechanisms. Competing oxidation to sulfoxides can be suppressed using antioxidants like BHT .

Q. What strategies predict the bioactivity of this compound based on structural analogs?

  • Answer : Pharmacophore modeling (e.g., using PyMOL or AutoDock) identifies key interactions (e.g., hydrogen bonding via the pyridine N). In vitro assays (e.g., antioxidant DPPH scavenging or COX-2 inhibition) are guided by analogs like ethyl 2-(2-cyano-3-phenylacrylamido)thiophene carboxylates . QSAR models trained on thiophene derivatives predict ADMET properties .

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